4-Fluoropyrimidine

Vue d'ensemble

Description

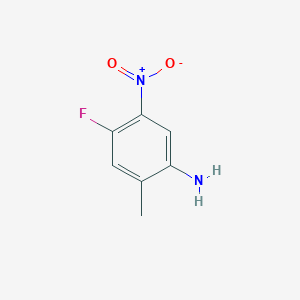

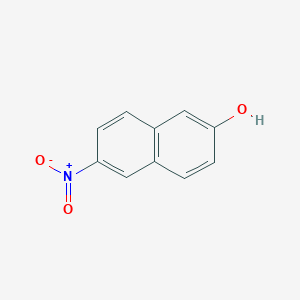

Fluoropyrimidines are a general class of organic compounds where the substituents around a pyrimidine ring include at least one fluorine atom . They are often used as antimetabolites and anticancer medications . Some of the commonly used fluoropyrimidines include Capecitabine, Carmofur, Doxifluridine, Fluorouracil (5-FU), and Tegafur .

Synthesis Analysis

The synthesis of fluoropyrimidines, such as 5-Fluorouracil (5-FU), involves various methods, including the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution . The Gmeiner lab reported the synthesis of FUrd phosphoramidite by adapting the protection strategy used for Urd in automated RNA synthesis .

Molecular Structure Analysis

Fluoropyrimidines, like 5-FU, are pyrimidine analogs. The effects of fluorine on the biological activities of drug-like molecules result, in part, from fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation . The strength of the C–F bond and the relatively small size of fluorine relative to other potential substituents also play a role .

Chemical Reactions Analysis

Fluoropyrimidines are chemotherapeutic agents that confer great benefit to many patients with solid tumors, but their use is limited by cardiotoxicity in 1-19% of patients . The exact incidence and mechanisms of cardiotoxicity have yet to be elucidated .

Physical And Chemical Properties Analysis

Fluorouracil is a pyrimidine analog used to treat basal cell carcinomas, and as an injection in palliative cancer treatment . Its average weight is 130.0772 and its chemical formula is C4H3FN2O2 .

Applications De Recherche Scientifique

Pharmacogenetic Predictors of Fluoropyrimidine Toxicity

A study by Loganayagam et al. (2013) identified pharmacogenetic markers predicting fluoropyrimidine toxicity, which is critical for personalized cancer treatment. They discovered that DPYD variants significantly associated with grade 3-4 toxicity, while TYMS, MTHFR, and CDA genotypes also showed predictive value for specific toxicities. This research aids in tailoring chemotherapy regimens to individual patients, reducing severe adverse reactions (Loganayagam et al., 2013).

Fluoropyrimidine-Induced Cardiotoxicity

Depetris et al. (2018) focused on the lesser-known, but life-threatening aspect of fluoropyrimidine-induced cardiotoxicity (FIC). They explored potential pathogenic models and specific treatments for FIC, providing insights for more effective and safer cancer therapy regimens (Depetris et al., 2018).

DPYD Genotype-Guided Dosing

Henricks et al. (2018) investigated the impact of DPYD genotype-guided dosing on patient safety. Their study showed that personalized dosing based on DPYD variants can significantly reduce severe toxicity in patients undergoing fluoropyrimidine-based treatment. This approach is vital for enhancing treatment safety and efficacy (Henricks et al., 2018).

Clinical Pharmacogenetics for Fluoropyrimidine Dosing

Caudle et al. (2013) provided guidelines for dosing fluoropyrimidines based on DPYD genotype. This work is crucial for optimizing chemotherapy regimens and minimizing severe adverse effects in cancer therapy (Caudle et al., 2013).

Contribution of DPYD Variants to Fluoropyrimidine Toxicity

Another study by Loganayagam et al. (2009) highlighted the significant role of DPYD variants in fluoropyrimidine toxicity among British cancer patients. Identifying these genetic factors is essential for predicting and preventing severe toxic reactions in patients receiving fluoropyrimidine therapy (Loganayagam et al., 2009).

Host-Microbe Interactions in Drug Efficacy

Scott et al. (2017) explored how gut microbes affect the efficacy of fluoropyrimidines. Their findings suggest that manipulating intestinal microbiota could be a novel approach to enhance the effectiveness of cancer treatment (Scott et al., 2017).

Safety And Hazards

Fluoropyrimidines are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Orientations Futures

Propriétés

IUPAC Name |

4-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2/c5-4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCSZYVDLLOFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

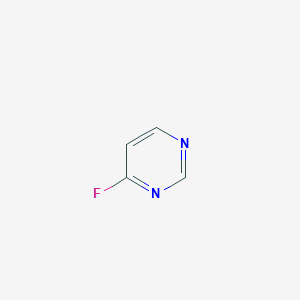

C1=CN=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598921 | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoropyrimidine | |

CAS RN |

31462-55-2 | |

| Record name | 4-Fluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31462-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1342628.png)